molecular formula C14H21N3O2 B2381729 methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate CAS No. 1210817-49-4

methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate

Cat. No.: B2381729
CAS No.: 1210817-49-4
M. Wt: 263.341
InChI Key: UZDMEBIUPHTZKC-UHFFFAOYSA-N
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Description

“Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate” is a chemical compound with the molecular formula C14H21N3O2 . It is a carbamate derivative, which is a class of compounds that have received much attention in recent years due to their good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond .


Molecular Structure Analysis

The molecular structure of “Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate” consists of a carbamate group (-O-CO-NH-) and a phenylpiperazine group . Carbamates are derivatives of carbamic acid, with amino and carboxyl termini substituted by a variety of structurally diverse alkyl, aryl, or alkyl-aryl substituents .


Chemical Reactions Analysis

Carbamates, including “Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate”, can react with acetylcholinesterase at neuronal synapses and neuromuscular junctions . This reaction is reversible, unlike the irreversible phosphorylation of acetylcholinesterase by organophosphates .

Scientific Research Applications

Synthesis and Evaluation of Antineoplastic Agents

A study by Anderson and Jones (1984) explored the synthesis of bis(hydroxymethyl)-substituted heterocycles and their conversion into bis(methylcarbamate) derivatives, including those based on 2-phenyl-3-methylfuran and various other heterocyclic systems. The focus was on assessing their potential as antineoplastic agents, although the compounds prepared did not exhibit activity against murine P388 lymphocytic leukemia in their tests. This research contributes to understanding the structural and functional aspects of carbamates in the context of antineoplastic drug development (Anderson & Jones, 1984).

Carcinogenicity of Alcoholic Beverages and Ethyl Carbamate

In 2007, a group of scientists reevaluated the carcinogenicity of alcoholic beverages and ethyl carbamate, a common contaminant in fermented foods and beverages. The findings, which were part of the IARC Monographs, contribute to the broader understanding of ethyl carbamate's potential health risks, including its role in carcinogenic processes (Baan et al., 2007).

Anticonvulsant Activity of Novel Branched Alkyl Carbamates

Hen, Bialer, and Yagen (2012) synthesized a novel class of carbamates and evaluated their anticonvulsant activity in various models. Their study identified specific compounds within the class that demonstrated promising antiepileptic properties, highlighting the therapeutic potential of carbamates in epilepsy treatment (Hen, Bialer, & Yagen, 2012).

Anti-Helicobacter pylori Agents

Carcanague and colleagues (2002) expanded on a specific scaffold to create a set of ethyl carbamates displaying potent activity against Helicobacter pylori, a significant gastric pathogen. Their work emphasizes the role of carbamates in developing new antibacterial agents, particularly against strains resistant to existing treatments (Carcanague et al., 2002).

Anticancer Agents and Carbamate Alterations

Temple, Rener, and Comber (1989) investigated the anticancer properties of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates, focusing on the effects of modifications to the carbamate group. Their findings contribute to the design of more effective anticancer agents by understanding how structural changes to carbamates influence their biological activity (Temple, Rener, & Comber, 1989).

Properties

IUPAC Name

methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-19-14(18)15-7-8-16-9-11-17(12-10-16)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDMEBIUPHTZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCN1CCN(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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